Hydride;titanium
Description
Foundational Studies in Metal-Hydrogen System Thermodynamics
The thermodynamic properties of titanium hydride have been a cornerstone of research since the mid-20th century. Early investigations focused on elucidating the enthalpy of formation and decomposition kinetics, which govern hydrogen absorption and desorption. In closed-system experiments, equilibrium hydrogen pressures for TiH₂ decomposition were measured between $$10^{-3}$$ and $$10^{-2}$$ Torr at 250–330°C, yielding an enthalpy of formation of $$130 \, \text{kJ/mol}$$ in the α+γ phase region. These findings aligned with the Van’t Hoff relationship, which describes the temperature dependence of equilibrium pressures in metal-hydrogen systems.
A pivotal advancement came from Kissinger’s method, applied to differential thermal analysis (DTA) data, which revealed seven distinct stages of hydrogen release from TiH₂ in air. Activation energies for these stages ranged from $$29 \, \text{kcal/mol}$$ to $$122 \, \text{kcal/mol}$$, depending on the decomposition mechanism (diffusion-controlled vs. chemical reaction-controlled). The Castro and Meyer model further explained hydrogen emission dynamics, proposing that below $$650^\circ\text{C}$$, hydrogen release occurs via δ-TiHₓ layer formation, while above $$700^\circ\text{C}$$, oxygen incorporation accelerates decomposition.
Table 1: Thermodynamic Parameters of Titanium Hydride Decomposition
These studies established that TiH₂’s decomposition is highly sensitive to environmental conditions, such as heating rates and atmospheric composition. For instance, increasing heating rates from $$5^\circ\text{C/min}$$ to $$20^\circ\text{C/min}$$ shifted DTA peak temperatures from $$735^\circ\text{C}$$ to $$780^\circ\text{C}$$, indicating temperature-dependent kinetics.
Instrumentation-Driven Discoveries in Hydride Characterization
The development of advanced analytical tools in the late 20th century revolutionized the characterization of titanium hydride. Differential thermal analysis (DTA) and thermogravimetric analysis (TGA) unveiled multi-stage decomposition pathways, while X-ray diffraction (XRD) provided insights into structural transitions during hydrogen release.
DTA curves for TiH₂ powder in air revealed seven endothermic peaks, corresponding to sequential hydrogen release mechanisms. XRD analysis confirmed that peak intensities for TiH₂ decreased as hydrogen atoms vacated the titanium lattice, forming δ-TiHₓ surface layers below $$600^\circ\text{C}$$. Above $$700^\circ\text{C}$$, oxide layer formation dominated, altering the decomposition kinetics.
Table 2: DTA Peak Temperatures at Varying Heating Rates
| Heating Rate (°C/min) | Peak Temperature Range (°C) |
|---|---|
| 5 | 735–740 |
| 10 | 750–755 |
| 20 | 775–780 |
In vacuum systems, mass spectrometry coupled with TGA demonstrated that steady-state decomposition of TiH₂ could maintain hydrogen pressures as low as $$10^{-4} \, \text{Torr}$$, with an activation energy of $$122 \, \text{kJ/mol}$$. These instrumental advances not only clarified decomposition mechanisms but also enabled precise control of hydrogen release for industrial applications.
Structure
2D Structure
Properties
CAS No. |
13776-99-3 |
|---|---|
Molecular Formula |
HTi- |
Molecular Weight |
48.875 g/mol |
IUPAC Name |
hydride;titanium |
InChI |
InChI=1S/Ti.H/q;-1 |
InChI Key |
GCSUFFNZXDGOEP-UHFFFAOYSA-N |
Canonical SMILES |
[H-].[Ti] |
Origin of Product |
United States |
Preparation Methods
Electrochemical Hydrogenation Method
One advanced method to prepare titanium hydride involves electrochemical hydrogenation of titanium substrates. This method was recently reported in a 2024 study where titanium hydride was synthesized by electrochemical hydrogenation reconstruction of titanium fiber paper (Ti FP). The process involves:
- Electrochemical hydrogenation of titanium fiber paper at controlled potentials.
- Rapid formation of titanium hydride within 500 seconds of hydrogenation.
- Characterization via X-ray diffraction (XRD) confirmed the formation of titanium hydride with lattice hydrogen incorporated.
- The method allows reversible hydrogen exchange, enhancing catalytic properties.
Key Experimental Observations:
| Parameter | Observation |
|---|---|
| Hydrogenation time | 500 seconds |
| Current density stability | Stable after 500 s hydrogenation |
| XRD analysis | Characteristic TiH peaks with D substitution verified |
| Electrocatalytic performance | High ammonia yield rate (83.64 mg h⁻¹ cm⁻²) and Faradaic efficiency (99.11%) |
This method is notable for its rapid synthesis and the ability to control hydrogen content electrochemically.
Pyrometallurgical Reduction Using Alkaline Earth Metal Hydrides
A classical and industrially relevant method involves the reduction of titanium compounds (such as titanium dioxide pigment) with alkaline earth metal hydrides (e.g., calcium hydride or magnesium hydride) in a high-temperature reaction zone. The process steps include:
- Gradual heating of a mixture of titanium compound and alkaline earth metal hydride to dissociate the hydride into metal and hydrogen gas.
- The released alkaline earth metal reduces the titanium compound to metallic titanium.
- The reaction zone is evacuated at high temperature to remove excess hydrogen and volatile by-products.
- Hydrogen gas is then introduced to convert the metallic titanium into titanium hydride.
- The final product is cooled, and titanium hydride is recovered by leaching out the alkaline earth metal compounds.
| Step | Description |
|---|---|
| Reactants | Titanium dioxide (TiO₂), alkaline earth metal hydride |
| Temperature | Sufficient to dissociate hydride and reduce TiO₂ |
| Atmosphere | Initially evacuated, then inert gas (argon or helium) |
| Hydrogenation | Hydrogen gas introduced to form TiH_x |
| Product recovery | Leaching to remove alkaline earth metal compounds |
This method yields high-purity titanium hydride and allows control over hydrogen content by adjusting hydrogen gas exposure.
Magnesiothermic Reduction of Titanium Tetrachloride
Another widely studied approach is the magnesiothermic reduction of titanium tetrachloride (TiCl₄) to produce titanium hydride powder. The method involves:
- Reduction of TiCl₄ by magnesium in a controlled atmosphere.
- Formation of titanium and magnesium chloride by-products.
- Subsequent hydrogenation to form titanium hydride phases such as TiH₁.₅ and TiH₁.₉₂₄.
- Leaching to remove magnesium chloride residues.
Thermodynamic and Experimental Findings:
| Temperature (K) | TiH Phase Formed | Notes |
|---|---|---|
| 1023 | TiH₁.₉₂₄ | Stable hydride phase at 1 atm H₂ |
| 1073 - 1123 | Mixture of TiH₁.₅ and TiH₁.₉₂₄ | Partial thermal decomposition of TiH₂ occurs above 1047 K |
The thermodynamic analysis confirms that TiH₂ forms at temperatures around 1023 K under 1 atm hydrogen pressure, while higher temperatures lead to mixed hydride phases due to decomposition.
Hydride-Dehydride (HDH) Method
The hydride-dehydride method is a mechanical-chemical approach primarily used to produce titanium powder but also involves titanium hydride formation as an intermediate:
- Commercially pure titanium is hydrogenated to form titanium hydride.
- The titanium hydride is then milled mechanically to produce powder.
- Subsequent dehydrogenation yields titanium powder with controlled particle size.
- The process parameters, such as hydrogenation temperature and milling time, influence hydrogen release and oxide layer formation on particles.
| Parameter | Effect on TiH₂ Powder |
|---|---|
| Pre-treatment temperature | Higher temperatures increase oxide layer thickness |
| Milling time | Longer milling induces defects, lowering dehydrogenation energy barrier |
| Hydrogen release temperature | Depends on pre-treatment; e.g., 450°C pre-treatment releases H₂ at 560°C |
This method is cost-effective and produces powders suitable for sintering and biomedical applications.
Hydrogenation of Titanium Sponge
A patented method involves hydrogenating titanium sponge produced by the Kroll process:
- Titanium sponge is placed in a vacuum furnace to avoid oxygen contamination.
- Heated below 1000°C and exposed to hydrogen gas to achieve 3.5–4.5 wt% hydrogen content.
- The hydrogenated titanium is pulverized and classified to obtain titanium hydride powder.
- This method can also utilize titanium scrap, reducing costs and improving productivity.
| Aspect | Description |
|---|---|
| Oxygen contamination | Minimized by vacuum furnace processing |
| Hydrogen content control | Achieved by controlled hydrogenation |
| Use of scrap material | Enables recycling and cost reduction |
| Powder quality | Suitable for powder metallurgy |
The process balances hydrogenation and pulverization to produce high-quality titanium hydride powders.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Titanium hydride undergoes several types of chemical reactions, including:
Oxidation: Reacts rapidly with oxidizing agents.
Reduction: Can be used to produce highly pure hydrogen upon heating.
Substitution: Reacts with strong acids, such as hydrofluoric and hot sulfuric acids.
Common Reagents and Conditions
Oxidizing Agents: Reacts rapidly with substances like oxygen.
Acids: Slowly attacked by strong acids like hydrofluoric and hot sulfuric acids.
Major Products
Hydrogen Gas: Released upon heating the solid titanium hydride.
Titanium Compounds: Formed when reacting with acids and oxidizing agents.
Scientific Research Applications
Hydrogen Storage
Overview : Titanium hydride is a promising material for hydrogen storage due to its ability to absorb hydrogen at relatively low temperatures and pressures. Its high hydrogen capacity makes it suitable for various applications in energy storage systems.
Key Findings :
- Hydrogen Absorption Capacity : Titanium hydride can absorb up to 4.0% hydrogen by weight at optimal conditions, which is beneficial for portable and stationary hydrogen storage solutions .
- Stability and Safety : The stability of titanium hydride under varying temperature and pressure conditions enhances its safety profile compared to other hydrogen storage materials.
Case Study :
A recent study demonstrated the synthesis of titanium hydride nanofilms using nuclear reaction analysis and ion channeling techniques. This method allowed researchers to precisely locate hydrogen isotopes within the titanium lattice, revealing insights into the material's stability and potential applications in hydrogen storage technologies .
Electrocatalysis
Overview : Titanium hydride has shown remarkable potential as an electrocatalyst, particularly in the reduction of nitrates to ammonia, offering a sustainable alternative to traditional Haber-Bosch processes.
Performance Metrics :
- Ammonia Yield Rate : A titanium hydride electrocatalyst achieved an ammonia yield rate of 83.64 mg h cm with a Faradaic efficiency of 99.11% during electrocatalytic nitrate reduction .
- Catalytic Stability : The catalyst demonstrated high stability over multiple cycles, indicating its viability for industrial applications in wastewater treatment.
Table 1: Performance Comparison of Electrocatalysts
| Catalyst Type | Ammonia Yield Rate (mg h cm) | Faradaic Efficiency (%) |
|---|---|---|
| Titanium Hydride | 83.64 | 99.11 |
| Conventional Catalyst | Varies | Varies |
Materials Science
Overview : In materials science, titanium hydride is utilized as an additive in various applications, including the production of alloys and advanced ceramics.
Applications :
- Alloy Production : Titanium hydride serves as a reducing agent in powder metallurgy, facilitating the removal of impurities such as carbon and oxygen from titanium alloys .
- Ceramics and Composites : It is used in the synthesis of ceramic materials due to its ability to enhance mechanical properties when incorporated into composite structures.
Pyrotechnics and Explosives
Overview : The explosive properties of titanium hydride make it suitable for use in pyrotechnics and emulsion explosives.
Performance Metrics :
Mechanism of Action
The mechanism of action of titanium hydride involves its ability to absorb and release hydrogen. The compound forms hydrides through slip and shuffle mechanisms involving titanium atoms. The γ-hydride is formed by prismatic slip, while the δ-hydride is formed by basal slip . This ability to reversibly absorb and release hydrogen makes titanium hydride valuable for hydrogen storage applications .
Comparison with Similar Compounds
Structural and Phase Properties
| Property | TiH₂ (δ-phase) | MgH₂ | ZrH₂ (δ-phase) |
|---|---|---|---|
| Crystal Structure | Face-centered cubic | Rutile (tetragonal) | Face-centered cubic |
| Lattice Parameter (Å) | 4.45–4.50 | a=4.52, c=3.02 | 4.77 |
| Hydrogen Content (wt.%) | ~4.0 | ~7.6 | ~2.2 |
| Key Phases | δ, ε (FCT), α (HCP) | MgH₂, Mg | δ, ε (FCT) |
| Stability in Air | Stable | Reacts slowly with H₂O | Pyrophoric in powder form |
TiH₂ exhibits structural polymorphism, transitioning to a face-centered tetragonal (ε-phase) under stress or during dehydrogenation . In contrast, MgH₂ maintains a stable rutile structure but requires higher temperatures (~300°C) for hydrogen release . ZrH₂ shares TiH₂’s cubic δ-phase but has lower hydrogen capacity and higher reactivity .
Mechanical and Compaction Behavior
TiH₂ powders exhibit brittle behavior during cold compaction, achieving 80–85% theoretical density at 600 MPa, whereas pure Ti requires higher pressures (>800 MPa) for similar results . This brittleness arises from weak Ti/TiH₂ interfaces, which reduce ductility but enhance sintering efficiency . In contrast, MgH₂ compacts show lower green strength due to its hygroscopic nature .
Biological Activity
Titanium hydride (TiH) is a compound that has garnered attention for its unique properties and potential applications in various fields, including materials science, catalysis, and biomedicine. This article explores the biological activity of titanium hydride, supported by recent research findings, data tables, and case studies.
Overview of Titanium Hydride
Titanium hydride is a metal hydride formed when titanium reacts with hydrogen. It exists in several phases, primarily as -TiH, -TiH, and -TiH, each exhibiting distinct structural characteristics and hydrogen storage capacities. The formation of titanium hydrides can occur under specific conditions, such as high temperatures or during electrochemical processes.
Biological Activity and Mechanisms
1. Electrocatalytic Properties:
Recent studies have highlighted the electrocatalytic activity of titanium hydride in the reduction of nitrates to ammonia. The lattice hydrogen transfer from TiH enhances the electrocatalytic performance significantly. For instance, one study reported a current density of 1.05 A cm at vs. RHE, with a faradaic efficiency (FE) of 99.11% for ammonia production . This process not only demonstrates the catalytic potential of titanium hydride but also its applicability in wastewater treatment.
2. Neutron Production:
Another intriguing aspect of titanium hydride is its potential for neutron production under specific conditions. Research indicated that when titanium hydride powders were subjected to thermal cycles, there was a significant increase in the deuterium-to-hydrogen ratio, suggesting possible low-energy nuclear reactions (LENRs) occurring within the material . This phenomenon could have implications for energy production and advanced materials research.
Case Study 1: Nitrate Reduction Using Titanium Hydride
A study evaluated the performance of titanium hydride in reducing nitrate concentrations in industrial wastewater. The results showed that after 3 hours of electrocatalysis at , nitrate levels decreased to 5.08 ppm , well below WHO standards, indicating a conversion rate of 98.50% . This case exemplifies the compound's potential for environmental applications.
Case Study 2: Neutron Emission from Titanium Hydrides
In an experimental setup designed to investigate neutron emissions from titanium hydrides, researchers observed an anomaly in deuterium concentration during degassing processes at elevated temperatures. The findings revealed that deuterium concentration increased by a factor of approximately 280 compared to natural levels . This aspect opens new avenues for research into nuclear physics and materials science.
Data Tables
| Property | Value |
|---|---|
| Current Density (Nitrate Reduction) | 1.05 A cm |
| Faradaic Efficiency (Nitrate Reduction) | 99.11% |
| Nitrate Concentration Post-Reaction | 5.08 ppm |
| Deuterium Concentration Increase | 280 times natural abundance |
Q & A
Q. What are the established methods for synthesizing titanium hydride, and how do experimental conditions influence phase formation?
Q. How do researchers characterize the crystal structure and hydrogen occupancy in titanium hydride compounds?
X-ray diffraction (XRD) identifies lattice parameters and phase transitions (e.g., α → β → δ) . Neutron scattering (e.g., inelastic neutron scattering) quantifies hydrogen occupancy and site-specific binding energies, resolving discrepancies in α- vs. β-phase hydrogen distribution . For organometallic hydrides like (C₅PhMe₄)₂TiH, single-crystal XRD confirms monomeric structures and Ti–H bond lengths .
Q. What thermodynamic principles govern the decomposition of titanium hydride, and how can phase diagrams inform experimental design?
Decomposition occurs at ~680°C, releasing H₂, with enthalpy changes monitored via differential thermal analysis (DTA) . Phase diagrams (H–Ti system) guide hydrogenation protocols:
- Below 464°C, α-Ti dissolves ≤0.20% H.
- Above 636°C, β-Ti accommodates ≤2.1% H.
- Metastable γ-Ti forms during rapid quenching . Thermodynamic models relate H₂ partial pressure to temperature for reversible absorption/desorption .
Advanced Research Questions
Q. How can contradictions in reported hydrogen diffusion coefficients in titanium hydride be resolved through experimental design?
Discrepancies arise from varying sample purity and measurement techniques. Isotopic labeling (e.g., deuterium substitution) combined with in situ neutron reflectometry quantifies diffusion kinetics while minimizing surface oxidation artifacts . Replicating studies under ultra-high vacuum (UHV) conditions reduces contamination, as demonstrated in α-TiH₀.₀₂ diffusion experiments .
Q. What computational approaches are used to model titanium hydride’s electronic structure and stability?
Density functional theory (DFT) at the B3LYP/6-31G+(d,p) level predicts TiH₄ dimerization via three-center two-electron bonds, with a ∆G‡ of 7.5 kcal/mol for reductive elimination vs. σ-bond metathesis . Monomeric TiH₄ exhibits sd³ hybridization, while dimeric forms show fluxional bridging hydrogens .
Q. How do alloying elements (e.g., V, Al) affect hydrogen storage capacity and reversibility in titanium hydride systems?
Alloying shifts phase boundaries:
Q. What advanced spectroscopic techniques analyze hydrogen dynamics in titanium hydride under operando conditions?
Operando infrared (IR) spectroscopy tracks Al–H/Ti–H bond vibrations during catalytic reactions (e.g., 1834 cm⁻¹ for Al–H in Cp₂Ti(μ-H)₃AlMe) . Quasi-elastic neutron scattering (QENS) resolves hydrogen hopping rates in δ-TiH₂ at 400–600°C .
Q. How can discrepancies in reported hydrogen absorption/desorption kinetics be addressed through kinetic modeling?
Competing models (e.g., nucleation-growth vs. shrinking-core) are tested using time-resolved synchrotron XRD. For β-TiH₂, Avrami-Erofeev kinetics (n = 2.5) better fit desorption data than diffusion-limited models . Parameter optimization via Arrhenius plots (Eₐ = 45–60 kJ/mol) reconciles rate variations across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
